7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - 832115-44-3

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Catalog Number: EVT-2980565
CAS Number: 832115-44-3
Molecular Formula: C8H3F3N4
Molecular Weight: 212.135
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: A common approach involves the condensation of appropriately substituted 3-aminopyrazoles with either 4,4,4-trifluoro-1-(aryl)butane-1,3-diones or ethyl 4,4,4-trifluorobut-2-ynoate. [, , , , ]
  • Suzuki-Miyaura Cross-Coupling: This method utilizes 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one as a starting material, which undergoes coupling with various aryl and heteroaryl boronic acids in the presence of a palladium catalyst system. This method is particularly useful for introducing diversity at the C3 position. [, ]
  • Nucleophilic Substitution: For introducing substituents at the C5 position, a nucleophilic aromatic substitution (SNAr) reaction can be employed. This involves activating the C–O bond of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one derivatives with PyBroP followed by the addition of amines or thiols. []
  • Multicomponent Reactions: One-pot multicomponent reactions offer a more efficient route to certain derivatives. For example, reacting aldehydes with 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-one can yield tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones. []
Molecular Structure Analysis
  • The core pyrazolo[1,5-a]pyrimidine ring system generally shows a planar conformation. [, , ]
  • Substituents at other positions can influence the planarity and overall conformation, often dictated by steric and electronic factors. [, ]
  • Single-crystal X-ray diffraction studies have been crucial in elucidating the exact three-dimensional structures of various derivatives. [, , , , , , ]
Mechanism of Action
  • Antitumor Activity: Some derivatives exhibit significant inhibitory activity against cancer cell lines, possibly by interfering with crucial cellular processes involved in cancer cell growth and proliferation. [, , , , , ]
  • Anti-inflammatory Activity: Specific derivatives show promise as anti-inflammatory agents, potentially by targeting key enzymes involved in inflammatory pathways. [, ]
  • Monoamine Oxidase B Inhibition: Certain analogues demonstrate micromolar inhibitory activity against monoamine oxidase B, a target of interest in neurodegenerative disorders. []
Physical and Chemical Properties Analysis
  • Thermal Stability: Thermogravimetric analysis suggests a relatively low thermal stability for some derivatives, indicating decomposition at relatively low temperatures. []
  • Optical Properties: These compounds generally absorb in the ultraviolet region and exhibit fluorescence, both in solution and, to a lesser extent, in the solid state. []
Applications
  • Medicinal Chemistry: This compound class serves as a privileged scaffold for developing novel therapeutics, primarily focusing on anticancer, anti-inflammatory, and therapies for neurodegenerative disorders. [, , , , , , , ]
  • Tumor Imaging: Radiolabeled derivatives, such as those incorporating ¹⁸F, have been explored as potential positron emission tomography (PET) imaging agents for tumor detection. [, , , ]
  • Materials Science: The unique optical properties of some derivatives could potentially be exploited in the development of new materials. []

Compound Description: This compound is a derivative of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. It exhibits significant inhibitory activity against K562 and MKN45 cancer cell lines [].

Relevance: This compound shares the core structure of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with additional substitutions at the 5- and 7-positions. The presence of the 4-(trifluoromethyl)phenyl group at the 5-position and the 4-methylpiperazin-1-yl group at the 7-position distinguishes it from the target compound [].

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Compound Description: This compound serves as a crucial starting material for synthesizing a diverse range of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives via Suzuki–Miyaura cross-coupling reactions [, ].

Relevance: This compound is structurally similar to 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, differing primarily in the presence of a bromine atom at the 3-position and a carbonyl group at the 5-position instead of a cyano group [, ].

7-(2-Chlorophenylamino)-5-((2- [18F]fluoro-ethyoxy)methyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Compound Description: This compound is an 18F-labeled pyrazolo[1,5-a]pyrimidine derivative studied as a potential radiotracer for tumor detection using Positron Emission Tomography (PET) []. It demonstrated rapid and prolonged accumulation in tumors with moderate washout from other tissues in mice studies [].

Relevance: This compound is structurally related to 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, sharing the core pyrazolo[1,5-a]pyrimidine-3-carbonitrile structure. It includes a 2-chlorophenylamino group at the 7-position and a 2-fluoroethoxymethyl group at the 5-position. The key difference from the target compound is the absence of the trifluoromethyl group at the 7-position [].

Diethyl-2-[5-(4-Fluorophenyl)-7-(Trifluoromethyl)Pyrazolo[1,5-a] Pyrimidine-3-Carboxamido]Pentanedioate

Compound Description: This compound, characterized by its crystal structure, exhibits moderate antituberculosis activity [].

Relevance: This compound shares a similar scaffold with 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Key structural differences include a 4-fluorophenyl group at the 5-position, a carboxamide linker at the 3-position connected to a pentanedioate ester, replacing the nitrile group in the target compound [].

3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)- 7-(trifluoromethyl)pyrazolo[1,5-a] pyrimidine

Compound Description: This compound has demonstrated marked inhibition against the A549 (human lung adenocarcinoma) and MKN45 (human gastric cancer) cell lines, showcasing its potential anticancer properties [].

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Key structural differences include a 2,4-dichlorophenyl group at the 3-position, a phenyl group at the 2-position, a p-tolyl group at the 5-position, and the absence of a nitrile group at the 3-position compared to the target compound [].

Reference: [] Synthesis, Crystal Structure and Antitumor Activity of 3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: https://www.semanticscholar.org/paper/7de66264f717accf632a89ea19b769e3428b0db2

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound, structurally characterized, exhibits significant inhibitory effects on the proliferation of several cancer cell lines [].

Relevance: This compound shares the core structure of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with modifications. It features a 4-fluorophenyl group at the 5-position and a dimethylcarboxamide group at the 3-position instead of a nitrile group, differentiating it from the target compound [].

7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Compound Description: This compound, structurally characterized by its crystal structure, belongs to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class [].

Relevance: This compound shares the core structure of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The key difference is the presence of a 4-methylphenyl group at the 7-position instead of a trifluoromethyl group [].

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Compound Description: This compound's crystal structure reveals the planar nature of its pyrazolo[1,5-a]pyrimidine system and the spatial arrangement of its substituents [].

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Compound Description: This compound's crystal structure analysis provides insights into the planarity of its central pyrazolo[1,5-a]pyrimidine unit and the rotation of its substituent rings [].

7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative with a chlorine atom at the 7-position and a chloromethyl group at the 5-position [].

Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine-3-carbonitrile structure with 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. The key structural difference lies in the substituents at the 5- and 7-positions. While the target compound has a trifluoromethyl group at the 7-position, this compound has a chlorine atom and a chloromethyl group at the 5-position [].

5-(Alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines

Compound Description: This series of compounds, containing alkyl, aryl, and heteroaryl substituents at the 5-position, exhibits interesting optical absorption and emission properties in both solution and solid states [].

Relevance: These compounds share the core 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine structure with the target compound. The variation in alkyl/aryl/heteroaryl substituents at the 5-position and a methyl group at the 2-position distinguishes them from 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile [].

7-Amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles

Compound Description: This class of compounds, synthesized using a regioselective method, features an amino group at the 7-position and an aryl group at the 5-position, along with two cyano groups at the 3- and 6-positions [].

Relevance: These compounds share the pyrazolo[1,5-a]pyrimidine scaffold with 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. They differ by having an amino group at the 7-position instead of trifluoromethyl, an aryl group at the 5-position, and an additional cyano group at the 6-position [].

5-Meth­yl-2-methyl­sulfan­yl-7-phenyl­pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Compound Description: This compound, structurally characterized, belongs to the pyrazolo[1,5-a]pyrimidine-3-carbonitrile class with a methyl group at the 5-position, a methylsulfanyl group at the 2-position, and a phenyl group at the 7-position [].

Relevance: This compound is structurally similar to 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, sharing the core structure. The key differences are the methyl and methylsulfanyl groups at the 5- and 2-positions, respectively, and a phenyl group at the 7-position instead of a trifluoromethyl group [].

N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide

Compound Description: This compound, a regioisomer of Zaleplon, can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction []. It's considered a principal impurity of Zaleplon [].

Relevance: This compound, while sharing the pyrazolo[1,5-a]pyrimidine core with 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, displays significant structural differences. It features a 3-(N-ethyl-N-acetylamino)phenyl substituent at the 5-position and lacks the trifluoromethyl group at the 7-position present in the target compound [].

6-Bromo-7-chloro-2-(ethylthio)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Compound Description: This compound acts as a key precursor in the synthesis of novel benzo[b]pyrazolo[5′,1′:2,3]pyrimido[4,5-e][1,4]thiazine derivatives [].

N-(6-(2-(dimethylamino)ethoxy)-5-fluoropyridin-3-yl)-2-(4-fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5 α]pyrimidine-7-amine (DFPA)

Compound Description: Theoretical studies using DFT calculations suggest that DFPA might exhibit inhibitory activity against MtPanK and PanK, potentially paving the way for the development of novel anti-tuberculosis drugs [].

7-Amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-one

Compound Description: This compound serves as a crucial building block in the multi-step synthesis of novel tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones and pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-7-carbonitrile derivatives [].

2-((4-chloro-2,6-difluorobenzyl)amino)-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (61)

Compound Description: This compound represents the first series of potent inhibitors of mitochondrial branched-chain aminotransferase (BCATm) discovered through the hybridization of hits from fragment and high throughput screens []. Oral administration of this compound significantly increased circulating branched-chain amino acids (leucine, isoleucine, and valine) in mice [].

7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Compound Description: This compound has been patented for its use in the non-sedative treatment of noise phobia in companion animals, particularly dogs [].

Relevance: This compound shares the core structure of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile with a 3-pyridyl substituent at the 7-position instead of a trifluoromethyl group [].

3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (VU6005649)

Compound Description: VU6005649 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7) []. This compound has been studied for its potential in modulating mGlu7 activity, a target for treating neurological and psychiatric disorders [].

Properties

CAS Number

832115-44-3

Product Name

7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Molecular Formula

C8H3F3N4

Molecular Weight

212.135

InChI

InChI=1S/C8H3F3N4/c9-8(10,11)6-1-2-13-7-5(3-12)4-14-15(6)7/h1-2,4H

InChI Key

GKIDVDCXJWMRRN-UHFFFAOYSA-N

SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.